Benfluorex hydrochloride

Description

Benfluorex is an anorectic and hypolipidemic agent that is structurally related to fenfluramine. It was patented and manufactured by a French pharmaceutical company Servier. The European Medicines Agency (EMA) recommended withdrawing all benfluorex containing medicines on 18 December 2009. This recommendation was based on the risks (especially fenfluramine-like cardiovascular side-effects) outweighing the benefits.

Benfluorex is an antilipidemic agent that decreases the relative rate of hepatic triacylglycerol synthesis. Benfluorex was never approved for use in the United States and was withdrawn in the European Union because of an increased risk of pulmonary hypertension and valvular disease.

BENFLUOREX is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1974 and is indicated for diabetes mellitus and has 1 investigational indication. It was withdrawn in at least one region.

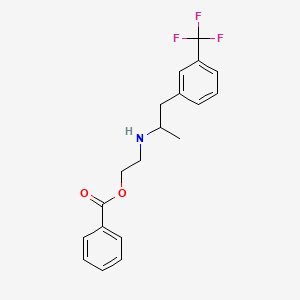

RN given refers to parent cpd without isomeric designation; structure

Properties

IUPAC Name |

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO2.ClH/c1-14(12-15-6-5-9-17(13-15)19(20,21)22)23-10-11-25-18(24)16-7-3-2-4-8-16;/h2-9,13-14,23H,10-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOALSPYZIIXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23602-78-0 (Parent) | |

| Record name | Benfluorex hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023642662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045854 | |

| Record name | Benfluorex hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23642-66-2, 23602-78-0 | |

| Record name | Benfluorex hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23642-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benfluorex hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023642662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benfluorex hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benfluorex hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENFLUOREX HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7O165XZ00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benfluorex Hydrochloride: A Comprehensive Physicochemical and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benfluorex hydrochloride, a compound structurally related to fenfluramine, was formerly marketed as a hypolipidemic and hypoglycemic agent.[1] Despite its therapeutic applications, it was withdrawn from the market due to concerns about cardiovascular side effects, primarily linked to its metabolite, norfenfluramine.[1] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its primary signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development and formulation. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁ClF₃NO₂ | [2][3][4] |

| Molecular Weight | 387.82 g/mol | [2][3][4] |

| Melting Point | 158-159 °C | [5] |

| Solubility (in Water) | 2.27 mg/mL (with sonication and heating to 60°C) | [2] |

| Solubility (in DMSO) | ≥ 100 mg/mL | [2] |

| pKa (Strongest Basic) | 9.14 (Predicted) | [6][7] |

| logP | 4.26 (ALOGPS prediction) | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible determination of physicochemical parameters. The following sections outline protocols for key experiments.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Materials:

-

This compound powder

-

Capillary tubes (one end sealed)

-

Melting point apparatus with a calibrated thermometer or digital sensor

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of powder enters the tube. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a packed column of 2-4 mm in height is achieved.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded. The melting point is reported as this range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of this compound in a specific solvent (e.g., water) at a controlled temperature.

Materials:

-

This compound powder

-

Solvent (e.g., purified water)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)

-

Analytical balance

-

Filtration device (e.g., syringe filters with a pore size of 0.45 µm)

-

A validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a series of vials containing a known volume of the solvent. The excess is to ensure that a saturated solution is formed.

-

Equilibration: The vials are sealed and placed in a shaking incubator for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The shaking ensures continuous mixing.

-

Sample Collection and Filtration: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The solubility is expressed as the average concentration from multiple determinations.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

-

Potentiometer with a calibrated pH electrode

-

Stirring plate and magnetic stir bar

-

Beaker

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a known volume of purified water or a suitable co-solvent if the aqueous solubility is low.

-

Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The solution is then titrated with a standardized solution of a strong acid or base, added in small, known increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

A validated analytical method for quantification in both phases (e.g., HPLC-UV)

Procedure:

-

Phase Preparation: Equal volumes of n-octanol and water are mixed and shaken vigorously, then allowed to separate to create mutually saturated phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a centrifuge tube.

-

Equilibration: The tube is vortexed for a set period to facilitate partitioning and then centrifuged to ensure complete phase separation.

-

Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a validated analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Signaling Pathways

Benfluorex exerts its biological effects through multiple signaling pathways, primarily through its action as a hepatic nuclear factor 4 alpha (HNF4α) activator and through the actions of its main metabolite, norfenfluramine.

HNF4α Activation Pathway

Benfluorex has been identified as an activator of HNF4α, a nuclear transcription factor that plays a crucial role in regulating the expression of genes involved in glucose and lipid metabolism.[8][9] Activation of HNF4α by benfluorex is thought to contribute to its hypoglycemic and hypolipidemic effects. The precise downstream targets and the complete signaling cascade are still under investigation, but it is known to influence the transcription of numerous metabolic genes.

References

- 1. Benfluorex - Wikipedia [en.wikipedia.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Identification of alverine and benfluorex as HNF4α activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scite.ai [scite.ai]

An In-depth Technical Guide to the Synthesis and Purification of Benfluorex Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benfluorex hydrochloride, the hydrochloride salt of the anorectic and hypolipidemic agent benfluorex, has been a subject of significant interest in the pharmaceutical field. Marketed under the trade name Mediator, it was prescribed for the treatment of metabolic disorders.[1][2] Chemically, benfluorex is (RS)-2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl benzoate (B1203000).[1] It acts as a prodrug, being metabolized in the body to its active form, norfenfluramine (B1679916).[1][3] This guide provides a comprehensive overview of the synthesis and purification of this compound, intended for an audience with a professional background in chemistry and drug development.

Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its synthesis and purification.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₀F₃NO₂・HCl | [4] |

| Molecular Weight | 387.82 g/mol | [4] |

| CAS Number | 23642-66-2 | [4] |

| Melting Point | 159 °C | [4] |

| IUPAC Name | 2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl benzoate hydrochloride | [5] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be logically divided into two main stages: the synthesis of the key intermediate, N-(2-hydroxyethyl)norfenfluramine, followed by its esterification to yield benfluorex and subsequent conversion to its hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound. Disclaimer: These protocols are derived from analogous chemical transformations and have not been directly extracted from a validated source for benfluorex synthesis. Therefore, they should be regarded as a theoretical framework and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of N-(2-Hydroxyethyl)norfenfluramine

This step involves the reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one with 2-aminoethanol.

-

Materials:

-

1-(3-(Trifluoromethyl)phenyl)propan-2-one

-

2-Aminoethanol (Ethanolamine)

-

Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

-

Procedure:

-

To a solution of 1-(3-(trifluoromethyl)phenyl)propan-2-one (1 equivalent) in dichloromethane, add 2-aminoethanol (1.2 equivalents) followed by a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(2-hydroxyethyl)norfenfluramine.

-

Step 2: Synthesis of Benfluorex (Free Base)

This step involves the esterification of the hydroxyl group of N-(2-hydroxyethyl)norfenfluramine with benzoyl chloride.

-

Materials:

-

Crude N-(2-hydroxyethyl)norfenfluramine

-

Benzoyl chloride

-

Triethylamine (B128534) (TEA) or Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the crude N-(2-hydroxyethyl)norfenfluramine (1 equivalent) in dichloromethane and cool the solution in an ice bath.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Slowly add benzoyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC or LC-MS.

-

Wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude benfluorex free base.

-

Step 3: Formation of this compound

This final step involves the conversion of the benfluorex free base to its hydrochloride salt.

-

Materials:

-

Crude benfluorex free base

-

Anhydrous diethyl ether or ethyl acetate

-

Hydrochloric acid solution in diethyl ether or isopropanol

-

-

Procedure:

-

Dissolve the crude benfluorex free base in a minimal amount of anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

A precipitate of this compound should form. Continue the addition of the HCl solution until no further precipitation is observed.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield crude this compound.

-

Purification of this compound

Purification of the final product is critical to remove any unreacted starting materials, by-products, and other impurities. Recrystallization is a standard and effective method for the purification of crystalline solids like this compound.

Recrystallization Protocol

The choice of solvent system is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

-

Proposed Solvent Systems:

-

Ethanol/Water

-

Isopropanol/Diethyl ether

-

Acetone/Hexane

-

-

General Recrystallization Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen primary solvent (e.g., ethanol) at its boiling point.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature. Crystal formation should begin.

-

To induce further crystallization, cool the flask in an ice bath. If a co-solvent is used (e.g., water or diethyl ether), it can be added dropwise to the cooled solution until turbidity persists, and then the mixture is gently warmed to redissolve the precipitate and allowed to cool slowly.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to a constant weight.

-

Purity Analysis

The purity of the final this compound product should be assessed using appropriate analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| Melting Point | Assess purity and identity | A sharp melting point close to the literature value (159 °C).[4] |

| High-Performance Liquid Chromatography (HPLC) | Quantify purity and identify impurities | A major peak corresponding to benfluorex with purity >98%. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm chemical structure | Spectra consistent with the structure of this compound. |

| Mass Spectrometry (MS) | Determine molecular weight | A molecular ion peak corresponding to the benfluorex free base. |

Mechanism of Action and Metabolic Pathway

Benfluorex exerts its pharmacological and toxicological effects primarily through its active metabolite, norfenfluramine. Understanding this pathway is crucial for comprehending its biological activity.

Caption: Metabolic activation and mechanism of action of benfluorex.

Benfluorex is a prodrug that undergoes hydrolysis in the body to form norfenfluramine and benzoic acid.[6] Norfenfluramine is a potent agonist of the serotonin (B10506) 5-HT2B receptor, which is expressed on heart valves.[1][3] This agonistic activity is believed to be the primary mechanism behind the serious cardiovascular side effects, including valvular heart disease, associated with benfluorex.[1] Additionally, benfluorex and its metabolites have been shown to affect glucose and lipid metabolism.[6][7]

Conclusion

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, tailored for a scientific audience. While a definitive, published experimental protocol is elusive, a chemically sound synthetic route has been proposed based on established organic chemistry principles. The guide also details a general purification strategy and outlines the key analytical methods for product characterization. A clear understanding of its metabolic activation and mechanism of action is also presented, highlighting the critical role of its metabolite, norfenfluramine, in its pharmacological and toxicological profile. Researchers and drug development professionals should use this guide as a foundational resource, recognizing the need for further experimental validation and optimization of the proposed methods.

References

- 1. Benfluorex - Wikipedia [en.wikipedia.org]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Norfenfluramine - Wikipedia [en.wikipedia.org]

- 4. This compound | 23642-66-2 | FB103383 [biosynth.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Mechanisms responsible for the inhibitory effects of benfluorex on hepatic intermediary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Mode of action of benfluorex. Recent data] - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Clinical Studies of Benfluorex Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benfluorex hydrochloride, a fenfluramine (B1217885) derivative, was developed and marketed as a hypolipidemic and hypoglycemic agent for the treatment of metabolic disorders, particularly in overweight patients with type 2 diabetes or hypertriglyceridemia.[1][2][3] Early clinical investigations focused on its efficacy in improving glycemic control and lipid profiles. However, the drug was later withdrawn from the market due to severe cardiovascular side effects, including valvular heart disease and pulmonary arterial hypertension.[3] This technical guide provides a comprehensive overview of the early clinical studies of benfluorex, detailing its therapeutic effects and the underlying mechanisms, as well as the pathways leading to its adverse outcomes.

Data Presentation: Efficacy in Type 2 Diabetes and Hyperlipidemia

The following tables summarize the quantitative data from key early clinical trials investigating the efficacy of this compound.

Table 1: Effects of Benfluorex on Glycemic Control in Type 2 Diabetic Patients

| Study (Year) | Patient Population | Treatment Group | Duration | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mmol/L) |

| Moulin et al. (2006)[4] | Type 2 diabetic patients inadequately controlled with sulfonylureas | Benfluorex (450 mg/day) + Sulfonylurea | 18 weeks | -0.82 (from 8.34 to 7.52) | -1.65 |

| Del Prato et al. (2003)[5] | Diet-failed type 2 diabetic patients | Benfluorex (397.5 mg/day) | 6 months | -0.60 | -0.3 |

| Charbonnel et al. (1998)[6] | Type 2 diabetic patients treated with sulfonylureas | Benfluorex + Sulfonylurea | 12 weeks | -0.66 | -1.39 |

| Roger et al. (1998)[7] | Obese, insulin-requiring type 2 diabetic patients | Benfluorex + Insulin (B600854) | 3 months | -0.73 | -1.43 |

| Asmal et al. (1982) | Overweight NIDDM patients | Benfluorex (450 mg/day) | 3 months | Not Reported | Statistically significant decrease |

Table 2: Effects of Benfluorex on Lipid Profiles

| Study (Year) | Patient Population | Treatment Group | Duration | Change in Triglycerides (%) | Change in Total Cholesterol (mmol/L) | Change in LDL Cholesterol (mmol/L) |

| Moulin et al. (2006)[4] | Type 2 diabetic patients inadequately controlled with sulfonylureas | Benfluorex (450 mg/day) + Sulfonylurea | 18 weeks | Not Reported | -0.27 | -0.27 |

| Roger et al. (1998)[7] | Obese, insulin-requiring type 2 diabetic patients | Benfluorex + Insulin | 3 months | -0.54 mmol/L | -0.47 | Not Reported |

| Charbonnel et al. (1998)[6] | Type 2 diabetic patients treated with sulfonylureas | Benfluorex + Sulfonylurea | 12 weeks | Not Reported | Not Reported | -0.43 |

| Duhault et al. (1975)[8] | Patients with endogenous hypertriglyceridemia | Benfluorex (450 mg/day) | 40 days | -32.7 | Not Reported | Not Reported |

Experimental Protocols

Euglycemic-Hyperinsulinemic Clamp

The euglycemic-hyperinsulinemic clamp technique was a cornerstone in assessing insulin sensitivity in early benfluorex studies.

-

Objective: To measure insulin-mediated glucose disposal.

-

Protocol:

-

Catheterization: Two intravenous catheters were inserted, one for infusion and one for blood sampling.[9]

-

Insulin Infusion: A continuous infusion of insulin was administered to achieve a steady-state hyperinsulinemia.[10]

-

Glucose Infusion: A variable infusion of glucose was simultaneously administered to maintain euglycemia (normal blood glucose levels).[9]

-

Blood Sampling: Blood glucose levels were monitored frequently (e.g., every 5-10 minutes).[9]

-

Measurement: The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.[9]

-

-

Key Findings with Benfluorex: Studies utilizing this technique demonstrated that benfluorex treatment increased the GIR, indicating an improvement in whole-body insulin sensitivity.

Oral Glucose Tolerance Test (OGTT)

The OGTT was employed to evaluate glucose tolerance and insulin secretion.

-

Objective: To assess the body's ability to clear a glucose load from the bloodstream.

-

Protocol:

-

Fasting: Patients fasted overnight for at least 8 hours.[11]

-

Baseline Sample: A fasting blood sample was drawn to measure baseline glucose and insulin levels.[11]

-

Glucose Load: The patient consumed a standardized glucose solution (typically 75g).[12]

-

Post-Load Sampling: Blood samples were drawn at specific intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose load to measure glucose and insulin concentrations.[11]

-

-

Key Findings with Benfluorex: Clinical trials showed that benfluorex treatment led to a more marked reduction in blood glucose levels following an oral glucose load, suggesting improved glucose tolerance.[13]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by benfluorex and a typical experimental workflow for its clinical evaluation.

Caption: Therapeutic Mechanism of Benfluorex via HNF4α Activation.

Caption: Adverse Effect Pathway of Benfluorex via 5-HT2B Receptor.

Caption: Generalized Workflow of Early Benfluorex Clinical Trials.

Conclusion

Early clinical studies of this compound demonstrated its efficacy in improving glycemic control and lipid profiles in patients with metabolic disorders.[4][5][6] The therapeutic benefits were attributed, in part, to the activation of HNF4α, leading to reduced hepatic glucose output.[14] However, the metabolism of benfluorex to norfenfluramine, a potent agonist of the 5-HT2B receptor, led to serious cardiovascular adverse effects, including valvular heart disease, ultimately resulting in its withdrawal from the market.[1][3][15] This guide provides a detailed overview of the initial clinical findings and the mechanistic pathways that defined both the promise and the peril of this once-marketed therapeutic agent.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. Fenfluramine-like cardiovascular side-effects of benfluorex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benfluorex - Wikipedia [en.wikipedia.org]

- 4. Efficacy of benfluorex in combination with sulfonylurea in type 2 diabetic patients: an 18-week, randomized, double-blind study [pubmed.ncbi.nlm.nih.gov]

- 5. Six-month efficacy of benfluorex vs. placebo or metformin in diet-failed type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic benefit of benfluorex in type II diabetic patients treated with sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Added benfluorex in obese insulin-requiring type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of benfluorex on patients with endogenous hypertriglyceridaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uab.edu [uab.edu]

- 10. mmpc.org [mmpc.org]

- 11. testmenu.com [testmenu.com]

- 12. bvhealthsystem.testcatalog.org [bvhealthsystem.testcatalog.org]

- 13. [Antidiabetic efficacy of benfluorex. Clinical data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of alverine and benfluorex as HNF4α activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Adverse effects of benfluorex on heart valves and pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Benfluorex Hydrochloride on Metabolic Pathways

DISCLAIMER: Benfluorex was withdrawn from the market in 2009 by the European Medicines Agency due to a high risk of serious side effects, including cardiac valvulopathy and pulmonary arterial hypertension, which were found to outweigh its limited benefits.[1][2] This document is intended for scientific and research purposes only and does not endorse the clinical use of benfluorex.

Executive Summary

Benfluorex hydrochloride, marketed as Mediator, is a fenfluramine (B1217885) derivative previously used as an adjunct treatment for overweight individuals with type 2 diabetes.[1] Its primary therapeutic actions were centered on improving glycemic control and lipid profiles. Benfluorex acts as a prodrug, with its metabolic effects largely attributed to its active metabolite, norfenfluramine (B1679916).[2][3] The drug enhances insulin (B600854) sensitivity, increases glucose uptake in peripheral tissues, and reduces hepatic glucose output.[1][4][5][6] It also exerts significant hypolipidemic effects by lowering triglyceride and total cholesterol levels.[5][7] However, the mechanism of action, particularly through norfenfluramine's potent agonism of serotonin (B10506) 5-HT2B receptors, is directly linked to the severe cardiovascular adverse effects that led to its global withdrawal.[2][3][8]

Core Mechanism of Action

Benfluorex exerts a multifactorial influence on metabolic pathways, primarily affecting glucose and lipid homeostasis. It is metabolized in the liver into several compounds, most notably norfenfluramine, which is responsible for much of its pharmacological and toxicological activity.[3][9]

Effects on Glucose Metabolism

Benfluorex improves glucose control through several distinct but interconnected mechanisms:

-

Enhanced Insulin Sensitivity: A primary effect of benfluorex is the improvement of insulin sensitivity in peripheral tissues.[4][5] This allows the body to utilize its own insulin more effectively, leading to reduced blood glucose levels.[1] Studies suggest this is mediated by mechanisms distal to the insulin receptor itself.[6]

-

Increased Peripheral Glucose Utilization: The active metabolite of benfluorex, S422 (an alternative name for one of its metabolites), was shown to increase glucose oxidation in diaphragm muscle by 47% in vitro.[10] Furthermore, clinical studies demonstrated that benfluorex enhances non-oxidative glucose metabolism.[7]

-

Reduced Hepatic Glucose Production (HGP): Benfluorex significantly decreases HGP.[11][12] In non-insulin-dependent diabetic (NIDDM) patients, a six-week treatment with benfluorex lowered fasting glucose production from 2.46 mg/kg/min to 1.84 mg/kg/min.[11] This is achieved by inhibiting gluconeogenesis and is supported by findings that show a decrease in the activity of key gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase.[13][14]

-

Increased Hepatic Glycogen (B147801) Storage: The drug was also noted to increase the production and storage of glycogen in the liver.[1][14]

Effects on Lipid Metabolism

Benfluorex was initially developed as a hypolipidemic agent, and it significantly impacts lipid pathways:

-

Reduction of Serum Lipids: Treatment with benfluorex leads to a decline in both triglycerides and total cholesterol.[7][15] In one study, triglycerides decreased from 2.3 mmol/l to 1.9 mmol/l, and total cholesterol fell from 5.7 mmol/l to 5.2 mmol/l after one month of therapy.[7]

-

Inhibition of Fatty Acid Synthesis: In isolated hepatocytes, benfluorex was found to inhibit the synthesis of fatty acids.[13] This effect is attributed to two of its metabolites; benfluorex itself inhibits mitochondrial pyruvate (B1213749) uptake, while its metabolite, benzoic acid, inhibits fatty acid synthase.[13]

Signaling Pathways and Molecular Targets

The metabolic effects of benfluorex are a result of its interaction with multiple signaling pathways.

Metabolism and Serotonergic Activity

Benfluorex is a prodrug that is rapidly hydrolyzed into its main active metabolite, norfenfluramine.[3] Norfenfluramine is a potent serotonin (5-HT) releasing agent and a powerful agonist of 5-HT2B and 5-HT2C serotonin receptors.[3] While its serotonergic activity likely contributed to its appetite-suppressant effects, the potent agonism at the 5-HT2B receptor is the mechanism responsible for the drug-induced cardiac valvulopathy, mirroring the toxicity of its parent compound, fenfluramine.[2][8] This stimulation leads to the proliferation of cardiac fibroblasts on heart valves, causing valvular thickening and regurgitation.[3][8]

dot

Impact on Insulin Signaling and Hepatic Control

Benfluorex improves insulin action through a multifactorial process that appears to be downstream of the insulin receptor binding.[6] It modulates glucoregulatory hormones, leading to improved hepatic sensitivity to insulin, and reduces lipid availability in the liver and muscle, which in turn improves glucose utilization.[6] While described as having "biguanide-like properties," a direct link to the activation of AMP-activated protein kinase (AMPK), the primary target of metformin, is not definitively established in the literature.[7] However, the observed effects—reduced HGP and increased peripheral glucose uptake—are consistent with pathways influenced by AMPK.

dot

Quantitative Data Summary

The following tables summarize the quantitative effects of benfluorex on key metabolic parameters as reported in various clinical and preclinical studies.

Table 1: Effects on Glycemic Control

| Parameter | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) | Study Population | Duration | p-value | Citation |

| Fasting Plasma Glucose | 144 ± 16 mg/dL | 119 ± 8 mg/dL | 6 NIDDM Patients | 1 month | < 0.05 | [7] |

| Fasting Plasma Glucose | 137.0 ± 6.5 mg/dL (Placebo) | 121.4 ± 5.6 mg/dL (Benfluorex) | 7 NIDDM Patients | 6 weeks | < 0.01 | [11] |

| HbA1c | 8.3 ± 0.2% (Placebo) | 7.7 ± 0.2% (Benfluorex) | 7 NIDDM Patients | 6 weeks | < 0.01 | [11] |

| HbA1c | 6.8 ± 0.9% (Placebo) | 6.0 ± 1.0% (Benfluorex) | 32 NIDDM Patients | 3 months | = 0.024 | [16] |

| Hepatic Glucose Production | 2.46 ± 1.57 mg/kg/min (Placebo) | 1.84 ± 0.85 mg/kg/min (Benfluorex) | 7 NIDDM Patients | 6 weeks | < 0.02 | [11] |

Table 2: Effects on Insulin Sensitivity and Glucose Metabolism

| Parameter | Placebo / Before | Benfluorex / After | Study Details | p-value | Citation |

| Glucose Infusion Rate (Clamp 2) | 3.87 mmol/kg/min | 5.36 mmol/kg/min | 10 Obese Type II Diabetics | = 0.018 | [4] |

| Insulin-Mediated Glucose Disposal | 4.8 ± 0.2 mg/kg/min | 5.7 ± 0.3 mg/kg/min | 6 NIDDM Patients | < 0.01 | [7] |

| Non-Oxidative Glucose Metabolism | 2.2 ± 0.7 mg/kg/min | 3.4 ± 0.4 mg/kg/min | 6 NIDDM Patients | < 0.05 | [7] |

| Glucose Oxidation by Diaphragm | --- | 47% Increase | In vitro (Rat Diaphragm) | N/A | [10] |

Table 3: Effects on Lipid Profile

| Parameter | Before Treatment | After Treatment | Study Population | Duration | p-value | Citation |

| Triglycerides | 2.3 ± 0.6 mmol/L | 1.9 ± 0.5 mmol/L | 6 NIDDM Patients | 1 month | Not specified | [7] |

| Total Cholesterol | 5.7 ± 0.7 mmol/L | 5.2 ± 0.6 mmol/L | 6 NIDDM Patients | 1 month | Not specified | [7] |

Experimental Protocols

Euglycemic Hyperinsulinemic Glucose Clamp Technique

This method is the gold standard for assessing insulin sensitivity in vivo.

-

Objective: To measure the amount of glucose necessary to maintain a normal blood glucose level in the presence of high insulin levels.

-

Protocol:

-

An intravenous (IV) line is established for insulin and glucose infusion, and another line (often in a heated hand to "arterialize" the venous blood) is used for blood sampling.

-

A continuous infusion of insulin is started at a fixed rate (e.g., 40 mU/m²/min or 0.10 U/kg/h) to achieve hyperinsulinemia.[4][7]

-

Blood glucose is monitored every 5-10 minutes.

-

A variable infusion of 20% dextrose solution is adjusted to clamp the blood glucose at a constant, euglycemic level (e.g., 100 mg/dL).[7]

-

Under these steady-state conditions, the glucose infusion rate (GIR) equals the rate of glucose uptake by the body's tissues. A higher GIR indicates greater insulin sensitivity.

-

This can be combined with isotopic tracers (e.g., 3-³H-glucose) to simultaneously measure rates of endogenous glucose production and glucose disposal.[7]

-

dot

Isolated Hepatocyte System

This in vitro model allows for the direct study of drug effects on liver metabolism, independent of systemic hormonal or neural influences.

-

Objective: To investigate the direct effects of benfluorex and its metabolites on hepatic glucose and fatty acid synthesis.[13]

-

Protocol:

-

Hepatocyte Isolation: The liver is perfused in situ (typically in a rat model) with a collagenase solution to digest the extracellular matrix.

-

The resulting cell suspension is filtered and purified through centrifugation to obtain a viable population of hepatocytes.

-

Incubation: The isolated hepatocytes are incubated in a suitable buffer containing various substrates (e.g., lactate, pyruvate for gluconeogenesis).

-

Treatment: Benfluorex or its individual metabolites (e.g., THEP, benzoic acid) are added to the incubation medium at specified concentrations.[13]

-

Analysis: After the incubation period, the medium and cells are analyzed to measure the rate of synthesis of glucose and fatty acids, often using radiolabeled precursors.

-

Randomized Clinical Trial Designs

Human studies on benfluorex utilized various robust clinical trial designs to assess efficacy and safety.

-

Double-Blind, Crossover Design: Used to compare benfluorex with a placebo.[4] In this design, each patient serves as their own control. The group of patients receives one treatment (e.g., benfluorex) for a period, followed by a "washout" period, and then receives the other treatment (placebo). Neither the patient nor the investigator knows which treatment is being administered at any given time.

-

Randomized, Double-Blind, Parallel-Group Trial: Used to compare benfluorex with another active drug (e.g., pioglitazone) or placebo over a longer term.[16][17] Patients are randomly assigned to one of two or more treatment groups and followed concurrently. The double-blind nature ensures that patient and investigator expectations do not bias the results.

Conclusion

This compound exerts its metabolic effects by improving insulin sensitivity, enhancing peripheral glucose utilization, and suppressing hepatic glucose and lipid synthesis. These actions are primarily mediated by its active metabolite, norfenfluramine. While demonstrating modest efficacy in improving glycemic and lipid profiles, the drug's mechanism is inextricably linked to its severe toxicity. The potent agonism of norfenfluramine at serotonin 5-HT2B receptors, the same pathway responsible for the cardiotoxicity of fenfluramine, led to an unacceptable risk of cardiac valvulopathy and pulmonary hypertension. The case of benfluorex serves as a critical example in pharmacology of how a drug's core mechanism of action can be responsible for both its intended therapeutic effects and its most severe, life-threatening adverse reactions.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Benfluorex - Wikipedia [en.wikipedia.org]

- 3. Norfenfluramine - Wikipedia [en.wikipedia.org]

- 4. Effects of benfluorex on insulin resistance and lipid metabolism in obese type II diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Mode of action of benfluorex. Recent data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research prospects with benfluorex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Mechanisms of hypoglycemic action of benfluorex] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adverse effects of benfluorex on heart valves and pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute effect of benfluorex on glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benfluorex and blood glucose control in non insulin-dependent diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of benfluorex on insulin secretion and insulin action in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms responsible for the inhibitory effects of benfluorex on hepatic intermediary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of chronic benfluorex treatment on the activities of key enzymes of hepatic carbohydrate metabolism in old Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of benfluorex in obese patients with metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Therapeutic effect of benfluorex in type II diabetic patients on diet regimen alone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Echocardiographic evidence for valvular toxicity of benfluorex: a double-blind randomised trial in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Benfluorex Hydrochloride and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of benfluorex hydrochloride and its primary metabolites. Benfluorex, a fenfluramine (B1217885) derivative, was marketed as a hypolipidemic and hypoglycemic agent but was later withdrawn from the market due to severe cardiovascular side effects.[1][2] This document details its mechanism of action, pharmacokinetics, and the toxicological pathways associated with its metabolites, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Pharmacological Profile

This compound was primarily prescribed for the treatment of metabolic syndrome, particularly in overweight individuals with type 2 diabetes.[3][4] It was purported to improve glycemic control and reduce insulin (B600854) resistance.[5] However, the pharmacological actions and, critically, the adverse effects of benfluorex are intrinsically linked to its metabolism.

Mechanism of Action and Metabolism

Benfluorex acts as a prodrug, undergoing extensive first-pass metabolism to form several metabolites, the most significant of which is norfenfluramine (B1679916) .[2][6] Other metabolites include S 1475 and S 422.[7] The therapeutic effects on glucose and lipid metabolism were thought to be mediated by benfluorex and its metabolites through various proposed mechanisms, including improving insulin sensitivity and modulating the hypothalamic-pituitary-adrenal axis.[5][8]

The primary active metabolite, norfenfluramine, is a potent agonist of serotonin (B10506) receptors, particularly the 5-HT2B and 5-HT2C subtypes.[9][10] While the intended therapeutic effects were complex and not fully elucidated, the adverse effects are strongly linked to the potent activation of 5-HT2B receptors by norfenfluramine.[11][12]

Toxicity and Adverse Effects

The use of benfluorex has been unequivocally linked to serious cardiovascular adverse effects, namely valvular heart disease (VHD) and pulmonary arterial hypertension (PAH) .[3][11][12] These effects are not attributed to the parent drug but to its active metabolite, norfenfluramine.[13]

Norfenfluramine's high affinity and agonist activity at the 5-HT2B receptor , which is expressed on cardiac valve interstitial cells, is the primary driver of valvulopathy.[9][11][12] Activation of these receptors leads to the proliferation of valvular interstitial cells and excessive collagen deposition, resulting in the thickening and stiffening of heart valves, leading to regurgitation.[11][12]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for benfluorex and its principal metabolite, norfenfluramine.

Table 1: Receptor Binding Affinities (Ki) of Norfenfluramine

| Receptor Subtype | Ki (nmol/L) | Species | Reference |

| 5-HT2B | 10 - 50 | Human | [10] |

| 5-HT2C | High Affinity | Human | [9] |

| 5-HT2A | Moderate Affinity | Human | [9] |

| 5-HT1A | 673 - 1950 | Human | [10] |

Table 2: Pharmacokinetic Parameters of Norfenfluramine (from Fenfluramine Administration)

| Parameter | Value | Species | Conditions | Reference |

| Cmax (Standard Release) | 59.2 ± 15.1 ng/mL | Human | Repeated Dosing | [7] |

| Cmax (Sustained Release) | 46.5 ± 15.0 ng/mL | Human | Repeated Dosing | [7] |

| Tmax (Standard Release) | 13.0 ± 5.0 h | Human | Repeated Dosing | [7] |

| Tmax (Sustained Release) | 8.2 ± 7.5 h | Human | Repeated Dosing | [7] |

| Terminal Half-life | 20.4 ± 2.5 h | Human | Repeated Dosing | [7] |

| Terminal Half-life (Plasma) | 6.1 h | Rat | 20 mg/kg, i.p. | [14] |

| Terminal Half-life (Brain) | 8.0 h | Rat | 20 mg/kg, i.p. | [14] |

Note: Pharmacokinetic data for benfluorex is scarce as it is rapidly metabolized. The data for norfenfluramine is derived from studies on its parent compound, fenfluramine, which produces norfenfluramine as a major metabolite.

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT2B Receptor

This protocol is designed to determine the binding affinity of a test compound (e.g., norfenfluramine) to the human 5-HT2B receptor.

Materials:

-

Membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2B receptor.[1]

-

Radioligand: [3H]-5-HT.[15]

-

Unlabeled ligand for non-specific binding determination (e.g., 10 µM serotonin).

-

Assay buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[6]

-

Test compounds at various concentrations.

-

96-well plates.

-

Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[6]

-

Scintillation cocktail.

-

MicroBeta counter.[6]

Procedure:

-

Incubation: In a 96-well plate, combine 150 µL of the membrane preparation, 50 µL of the test compound solution, and 50 µL of the radioligand solution. The final volume is 250 µL.[6]

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[6]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filters using a 96-well cell harvester. This separates bound from free radioligand.[16]

-

Washing: Wash the filters four times with ice-cold wash buffer to remove non-specifically bound radioligand.[6]

-

Drying and Counting: Dry the filters for 30 minutes at 50°C.[6] Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a MicroBeta counter.[6]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding (wells with excess unlabeled ligand) from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Determination of Norfenfluramine in Plasma using HPLC

This method describes the quantification of norfenfluramine in plasma samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.[17]

-

C18 column for achiral separation or a Chiralcel OD-R column for chiral separation.[17]

-

Internal standard (e.g., fluoxetine).[17]

-

Derivatization reagent: 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride.[17]

-

Ethyl acetate.

-

Carbonate buffer (pH 9.0).[17]

-

Plasma samples.

Procedure:

-

Extraction: To 100 µL of plasma, add the internal standard. Adjust the pH to 10.6 and extract the analytes with ethyl acetate.[17]

-

Derivatization: Evaporate the organic extract to dryness. Reconstitute the residue and derivatize with the fluorescence reagent in the presence of carbonate buffer.[17]

-

HPLC Analysis: Inject the derivatized sample into the HPLC system. Use a gradient separation on the appropriate column.[17]

-

Detection: Monitor the fluorescence at an emission wavelength of 430 nm with an excitation wavelength of 325 nm.[17]

-

Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of norfenfluramine in the plasma samples based on the peak area ratio to the internal standard.

In Vitro Assessment of Cardiac Fibroblast Activation

This protocol assesses the potential of a compound to induce a fibrotic response in cardiac fibroblasts.

Materials:

-

Primary human cardiac fibroblasts.[18]

-

Cell culture medium (e.g., DMEM with fetal bovine serum).

-

Test compound (e.g., norfenfluramine).

-

Positive control (e.g., TGF-β1).[18]

-

Polydimethylsiloxane (PDMS)-coated coverslips (8 kPa) to maintain fibroblast quiescence.[19]

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Primary antibody against α-smooth muscle actin (α-SMA).[19]

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear staining.

-

Fluorescence microscope.

Procedure:

-

Cell Culture: Culture primary human cardiac fibroblasts on PDMS-coated coverslips to maintain a quiescent state.[19]

-

Treatment: Treat the cells with varying concentrations of the test compound or positive control for a specified period (e.g., 24-48 hours).

-

Immunocytochemistry:

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the expression and organization of α-SMA, a marker of myofibroblast differentiation and fibroblast activation.[18][19] An increase in α-SMA expression indicates a pro-fibrotic response.

Visualizations

Signaling Pathways and Workflows

Metabolic conversion of benfluorex.

5-HT2B receptor signaling in valvulopathy.

Workflow for in vitro valvulopathy assay.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Regulation of cardiac fibroblast collagen synthesis by adenosine: roles for Epac and PI3K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Determination of fenfluramine and norfenfluramine in plasma using a nitrogen-sensitive detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of D-fenfluramine, D-norfenfluramine and fluoxetine in plasma, brain tissue and brain microdialysate using high-performance liquid chromatography after precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. lefigaro.fr [lefigaro.fr]

- 8. mdpi.com [mdpi.com]

- 9. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. In vivo model of drug-induced valvular heart disease in rats: pergolide-induced valvular heart disease demonstrated with echocardiography and correlation with pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adverse effects of benfluorex on heart valves and pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulatory Forum Review*: Utility of in Vitro Secondary Pharmacology Data to Assess Risk of Drug-induced Valvular Heart Disease in Humans: Regulatory Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro Assessment of Cardiac Fibroblast Activation at Physiologic Stiffness - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro vs. In Vivo Effects of (S)-Benfluorex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Benfluorex, a derivative of fenfluramine, was marketed as a hypolipidemic and hypoglycemic agent. Its complex pharmacological profile, characterized by significant differences between its in vitro and in vivo effects, is primarily due to its nature as a prodrug. In vivo, (S)-Benfluorex is extensively metabolized into several active compounds, each contributing distinct effects, some of which are therapeutic and others severely toxic. This technical guide provides an in-depth analysis of the in vitro and in vivo effects of (S)-Benfluorex, presenting quantitative data, detailed experimental protocols, and visualizations of the key metabolic and signaling pathways to offer a comprehensive resource for researchers.

Metabolism of (S)-Benfluorex

The profound differences between the in vitro and in vivo actions of (S)-Benfluorex are rooted in its metabolic fate. Benfluorex itself has limited intrinsic activity. Following oral administration, it undergoes rapid and extensive metabolism to form three primary circulating metabolites: (S)-norfenfluramine, S422 (THEP), and benzoic acid.

-

(S)-Norfenfluramine: This metabolite is a potent serotonergic agent and is responsible for the serious cardiovascular side effects associated with the drug.

-

S422 (1-(3-trifluoromethylphenyl)-2-[N-(2-hydroxyethyl)amino]propane): This metabolite is largely credited with the therapeutic hypoglycemic effects.

-

Benzoic Acid: This metabolite contributes to the drug's effects on lipid metabolism.

The metabolic conversion is a critical first step that dictates the subsequent pharmacological cascade.

In Vitro Effects

In vitro studies, using either the parent compound or its isolated metabolites, have been crucial in dissecting the specific molecular mechanisms of action.

Effects on Cellular Metabolism and Insulin (B600854) Signaling

Studies using isolated hepatocytes and muscle tissue have revealed direct effects on glucose and lipid metabolism, largely attributable to the S422 and benzoic acid metabolites.

-

Hepatocytes: In isolated rat hepatocytes, benfluorex inhibits both gluconeogenesis and fatty acid synthesis.[1] This is a dual effect mediated by different metabolites: the metabolite S422 inhibits gluconeogenesis, while benzoic acid is responsible for inhibiting fatty acid synthesis by targeting fatty acid synthase.[1] The parent benfluorex compound also contributes by inhibiting mitochondrial pyruvate (B1213749) uptake.[1]

-

Muscle Tissue: In isolated rat diaphragm muscle, the metabolite S422 at a concentration of 1 mM was shown to increase glucose oxidation by 47%.[2] This effect was additive to that of insulin, suggesting a mechanism that enhances muscle glucose utilization.[2]

-

Insulin Signaling: The metabolite S422 appears to improve hepatocyte response to insulin at a post-binding level.[3] While it doesn't affect insulin binding itself, it promotes the internalization of the bound insulin-receptor complex and enhances insulin-stimulated amino acid uptake.[3]

Off-Target Effects: Serotonin (B10506) Receptor Activity

The most significant in vitro findings relate to the potent activity of the metabolite (S)-norfenfluramine at serotonin receptors, which explains the severe adverse effects observed in vivo.

-

(S)-Norfenfluramine is a potent agonist at the 5-HT2B receptor.[4] This activity is directly linked to the development of cardiac valvulopathy and pulmonary hypertension.[5][6] Activation of 5-HT2B receptors on cardiac valve interstitial cells stimulates mitogenesis (cell proliferation), leading to valvular fibrosis and regurgitation.[7]

Quantitative In Vitro Data

| Parameter | Compound/Metabolite | System | Value | Reference |

| Receptor Binding Affinity | ||||

| Ki | (S)-Norfenfluramine | Human 5-HT2B Receptor | 10 - 50 nM | |

| Functional Activity | ||||

| Glucose Oxidation | S422 | Isolated Rat Diaphragm | +47% (at 1 mM) | [2] |

| Hepatic Glycogen Mobilization | S422 | Isolated Rat Liver | -11% (at 1 mM) | [2] |

| Enzyme Inhibition | ||||

| Acyl CoA Cholesterol Acyl Transferase | Benfluorex & Metabolites | Rat Liver Microsomes | Inhibition at 30 µM |

Key In Vitro Experimental Protocols

-

Objective: To assess the effect of benfluorex and its metabolites on hepatic glucose and fatty acid synthesis.

-

Methodology:

-

Hepatocyte Isolation: Hepatocytes are isolated from rat liver using a collagenase perfusion technique.

-

Incubation: Freshly isolated hepatocytes are suspended in a suitable incubation buffer (e.g., Krebs-Henseleit) and incubated at 37°C.

-

Treatment: Cells are treated with various concentrations of (S)-Benfluorex, S422, or benzoic acid.

-

Substrate Addition: Radiolabeled substrates (e.g., [14C]lactate for gluconeogenesis, [14C]acetate for fatty acid synthesis) are added.

-

Quantification: After a defined incubation period, the reactions are stopped. The amount of radiolabeled glucose or fatty acid produced is quantified using liquid scintillation counting to determine the rate of synthesis.

-

-

Objective: To determine the binding affinity (Ki) of (S)-norfenfluramine for the 5-HT2B receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the recombinant human 5-HT2B receptor.

-

Competitive Binding: Membranes are incubated with a specific radioligand for the 5-HT2B receptor (e.g., [3H]LSD) and varying concentrations of the test compound ((S)-norfenfluramine).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Detection: The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

Signaling Pathway Diagrams

In Vivo Effects

In vivo studies in animal models and humans demonstrate the integrated physiological consequences of benfluorex metabolism, revealing both its therapeutic potential and its significant risks.

Effects on Glucose Homeostasis and Insulin Sensitivity

Consistent with the in vitro findings for its metabolite S422, benfluorex administration in vivo leads to improved glycemic control.

-

Animal Models: In streptozotocin-induced diabetic rats, chronic oral administration of benfluorex (35 mg/kg) for 20 days significantly decreased basal plasma glucose levels (from 17.2 mM to 7.9 mM) and normalized basal glucose production.[1] In obese Zucker rats, a model of insulin resistance, two weeks of treatment with benfluorex (50 mg/kg/day) led to a significant fall in blood glucose and plasma insulin.[8]

-

Human Studies: In patients with non-insulin-dependent diabetes mellitus (NIDDM), benfluorex treatment (450 mg/day) has been shown to improve insulin sensitivity. Euglycemic clamp studies demonstrated that benfluorex enhances insulin-mediated glucose disposal, primarily by increasing non-oxidative glucose metabolism.[9] This treatment also resulted in clinically significant reductions in fasting plasma glucose and glycosylated hemoglobin (HbA1c).[9][10]

Effects on Lipid Metabolism

Benfluorex has demonstrated hypolipidemic effects in both animals and humans.

-

In obese Zucker rats, benfluorex treatment significantly lowered serum triglycerides.[8]

-

In NIDDM patients, a one-month treatment with benfluorex (450 mg/day) resulted in a decline in both triglycerides and total cholesterol.[9]

Adverse Cardiovascular Effects

The in vivo consequences of (S)-norfenfluramine's 5-HT2B receptor agonism are severe. Long-term administration of benfluorex was strongly associated with an increased risk of valvular heart disease and pulmonary arterial hypertension, which ultimately led to its withdrawal from the market.

Quantitative In Vivo Data

| Parameter | Species/Model | Treatment | Result | Reference |

| Glycemic Control | ||||

| Fasting Plasma Glucose | NIDDM Patients | 450 mg/day for 1 month | ↓ from 144 to 119 mg/dl | [9] |

| Fasting Plasma Glucose | Diabetic (STZ) Rats | 35 mg/kg/day for 20 days | ↓ from 17.2 to 7.9 mM | [1] |

| HbA1c | NIDDM Patients | 450 mg/day for 1 month | ↓ from 6.8% to 6.4% | [9] |

| Insulin Sensitivity | ||||

| Insulin-Mediated Glucose Disposal | NIDDM Patients | 450 mg/day for 1 month | ↑ from 4.8 to 5.7 mg/kg/min | [9] |

| Hepatic Insulin Binding | Obese Zucker Rats | 50 mg/kg/day for 2 weeks | ↑ by 25% | [8] |

| Lipid Profile | ||||

| Triglycerides | NIDDM Patients | 450 mg/day for 1 month | ↓ from 2.3 to 1.9 mmol/l | [9] |

| Total Cholesterol | NIDDM Patients | 450 mg/day for 1 month | ↓ from 5.7 to 5.2 mmol/l | [9] |

Key In Vivo Experimental Protocols

-

Objective: To quantify insulin sensitivity by measuring the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.

-

Methodology:

-

Catheter Placement: Two intravenous catheters are placed, one for infusion (insulin, glucose) and one for blood sampling.

-

Primed-Continuous Insulin Infusion: A continuous infusion of insulin is administered to achieve a high, stable plasma insulin concentration (hyperinsulinemia).

-

Glucose Monitoring: Blood glucose is monitored frequently (e.g., every 5-10 minutes).

-

Variable Glucose Infusion: A variable infusion of a glucose solution (e.g., 20% dextrose) is adjusted to "clamp" the blood glucose concentration at a normal, steady level (euglycemia, ~100 mg/dL).

-

Steady State: Once a steady state is reached (constant blood glucose with a stable glucose infusion rate), the glucose infusion rate (GIR) is recorded. The GIR is a direct measure of insulin-stimulated whole-body glucose disposal and thus reflects insulin sensitivity.

-

-

Objective: To induce a model of non-insulin-dependent diabetes in rats to study the effects of anti-diabetic drugs like benfluorex.

-

Methodology:

-

Induction: Neonatal rats (e.g., 5 days old) are injected with a single dose of streptozotocin, a toxin that partially destroys pancreatic β-cells.

-

Development: The rats are allowed to mature. They typically develop a stable, moderate hyperglycemia, hypoinsulinemia, and insulin resistance, mimicking aspects of type 2 diabetes.

-

Treatment: At adulthood, the diabetic rats are treated orally with benfluorex (e.g., 35 mg/kg/day) or a vehicle control for a chronic period (e.g., 20 days).

-

Outcome Measures: At the end of the treatment period, blood samples are collected to measure plasma glucose and insulin. Further studies, such as glucose tolerance tests or euglycemic clamps, can be performed to assess insulin sensitivity and secretion.

-

Conclusion: Bridging In Vitro Mechanisms with In Vivo Realities

The case of (S)-Benfluorex is a powerful illustration of the critical importance of metabolism in determining a drug's ultimate pharmacological profile.

-

In Vitro vs. In Vivo Discrepancy: In vitro, the parent compound (S)-Benfluorex has limited activity. The therapeutic effects on glucose and lipid metabolism are mediated by its metabolites S422 and benzoic acid, while the severe cardiotoxicity is caused by the metabolite (S)-norfenfluramine. This highlights that in vitro assays on a parent compound alone can be misleading for prodrugs.

-

Therapeutic Action: The hypoglycemic effects observed in vivo are consistent with the in vitro findings that the metabolite S422 enhances glucose oxidation in muscle and improves hepatic insulin action.[2][3]

-

Toxic Action: The tragic in vivo outcomes of valvular heart disease are a direct result of the potent in vitro agonism of (S)-norfenfluramine at the 5-HT2B receptor, a mechanism that would be missed without studying the specific metabolites in the correct assays.[7]

This comprehensive analysis underscores the necessity for a multi-faceted approach in drug development. It requires not only understanding the interaction of a compound with its intended target but also thoroughly characterizing its metabolic fate and the pharmacological activity of its metabolites to predict both efficacy and toxicity in vivo.

References

- 1. Effect of benfluorex on insulin secretion and insulin action in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute effect of benfluorex on glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fenfluramine discrimination in obese and lean Zucker rats: serotonergic mediation of effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms responsible for the inhibitory effects of benfluorex on hepatic intermediary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benfluorex action on metabolic control and insulin sensitivity in type 2 non-insulin dependent diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of attenuated baroreflexes in obese Zucker rats coincides with impaired activation of nucleus tractus solitarius - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. [Effects of chronic administration of benfluorex on the pharmacokinetics of iodine 123 labelled insulin in Zucker obese rats (fa/fa)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of chronic administration of benfluorex to rats on the metabolism of corticosterone, glucose, triacylglycerols, glycerol and fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism(s) of the blood glucose lowering action of benfluorex - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoselective Metabolism of Benfluorex Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benfluorex, formerly marketed as Mediator, was prescribed as a hypolipidemic and hypoglycemic agent. It was administered as a racemic mixture of its two enantiomers: (S)-Benfluorex and (R)-Benfluorex. As with many chiral drugs, the individual enantiomers can exhibit distinct pharmacological and toxicological profiles due to stereoselective interactions with biological systems. Benfluorex is a prodrug that undergoes rapid and extensive metabolism, with its pharmacological activity and adverse effects primarily attributed to its active metabolite, norfenfluramine (B1679916).[1][2][3] This technical guide provides an in-depth analysis of the stereoselective metabolism of benfluorex enantiomers, summarizing available quantitative data, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows.

Metabolic Pathways of Benfluorex Enantiomers

The metabolism of benfluorex proceeds through several key pathways, with the initial and most significant step being the hydrolysis of the ester linkage to form norfenfluramine. Subsequent metabolic transformations include N-dealkylation and oxidation of the N-2-hydroxyethyl side chain. While quantitative data directly comparing the metabolic rates of (S)- and (R)-benfluorex are limited, the stereochemistry of the parent compound dictates the chirality of the resulting metabolites, which exhibit different pharmacological activities.

The primary metabolic steps are:

-

Hydrolysis: Benfluorex is rapidly hydrolyzed to its active metabolite, norfenfluramine, and benzoic acid.[4] This is considered a total first-pass hydrolysis effect, as the parent drug is often undetectable in plasma after oral administration.

-

Side-Chain Oxidation: The N-2-hydroxyethyl side chain of the metabolite S 422 (1-(3-trifluoromethylphenyl)-2-(N-(2-hydroxyethyl)amino)propane) can be further oxidized.[4]

-

N-Dealkylation: The ethyl group can be removed to form norfenfluramine.[5]

Quantitative Data on Metabolite Activity

While direct quantitative data on the stereoselective metabolism of benfluorex is scarce, the resulting norfenfluramine enantiomers exhibit distinct pharmacological profiles. The following tables summarize the in vitro activity of (S)- and (R)-norfenfluramine.

Table 1: In Vitro Monoamine Releasing Activity of Norfenfluramine Enantiomers [1]

| Enantiomer | Serotonin (5-HT) Release EC50 (nM) | Norepinephrine (NE) Release EC50 (nM) |

| (R)-(+)-norfenfluramine | 59 | 73 |

| (S)-(-)-norfenfluramine | 287 | > 1000 |

EC50 (Half-maximal effective concentration) values represent the concentration of the compound that elicits 50% of the maximal response in releasing the respective monoamine.

Table 2: In Vitro Activity of Norfenfluramine Enantiomers at Serotonin 5-HT2 Receptors [1]

| Enantiomer | 5-HT2A Receptor Activity | 5-HT2B Receptor Activity |

| (R)-(+)-norfenfluramine | Partial Agonist | Full Agonist |

| (S)-(-)-norfenfluramine | Antagonist | Partial Agonist |

Experimental Protocols

In Vitro Metabolism Study using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of benfluorex enantiomers.[6][7][8]

Objective: To determine the rate of metabolism of (S)-Benfluorex and (R)-Benfluorex in human liver microsomes.

Materials:

-

(S)-Benfluorex and (R)-Benfluorex

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for analytical quantification

-

LC-MS/MS system with a chiral column

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of each benfluorex enantiomer in a suitable organic solvent (e.g., acetonitrile or DMSO), ensuring the final solvent concentration in the incubation is less than 1%.

-

In a microcentrifuge tube on ice, combine phosphate buffer, MgCl2, and the NADPH regenerating system.

-

Add the human liver microsomes to the mixture. The final protein concentration should be optimized for the assay (typically 0.2-1.0 mg/mL).

-

-

Incubation:

-

Pre-warm the incubation mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the benfluorex enantiomer stock solution to the pre-warmed mixture.

-

Incubate at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at each time point by adding a volume of cold acetonitrile containing an internal standard.

-

Vortex the samples to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analytical Method:

-